molecular formula C15H9NO5 B5034775 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid CAS No. 36467-52-4

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid

Cat. No.: B5034775
CAS No.: 36467-52-4
M. Wt: 283.23 g/mol
InChI Key: JOSOUQLGXHXQDR-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid typically involves the reaction of phthalic anhydride with methyl 4-aminobenzoate, followed by hydrolysis using sodium hydroxide in ethanol . Another method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . These reactions are usually carried out under reflux conditions with appropriate solvents and catalysts to achieve moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and cost-effective reagents and conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted isoindoline derivatives .

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its anticonvulsant activity is believed to be due to its interaction with gamma-aminobutyric acid (GABA) receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxybenzoic acid moiety allows for additional hydrogen bonding and interactions, making it a valuable compound in various applications .

Biological Activity

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid is a complex organic compound with notable biological activities. Its structural features, including a hydroxy group and a dioxoisoindoline moiety, contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its antioxidant, anti-inflammatory, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C₁₅H₉N₁O₅, with a molecular weight of approximately 283.236 g/mol. The compound exhibits a density of 1.593 g/cm³ and is characterized by the presence of multiple functional groups that enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₅H₉N₁O₅
Molecular Weight283.236 g/mol
Density1.593 g/cm³

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. Studies demonstrate its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

2. Anti-inflammatory Activity

The compound demonstrates anti-inflammatory effects, inhibiting key inflammatory pathways and enzymes such as lipoxygenase. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

3. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies with different microorganisms, highlighting its potential as a natural antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study on Alzheimer's Disease

A study conducted by Najeeb Ur Rehman et al. (2023) evaluated the effects of derivatives related to this compound on memory impairments associated with Alzheimer's disease. The findings indicated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic applications in cognitive disorders .

Insecticidal Properties

Research by Bedia Kocyigit-Kaymakcioglu et al. (2023) identified several derivatives with potent insecticidal activity against the Caribbean fruit fly. The study highlighted the environmental safety profile of these compounds, making them promising candidates for pest control .

Analgesic and Anti-inflammatory Effects

Sharma et al. (2012) synthesized Schiff bases from phthalic anhydride and evaluated their analgesic and anti-inflammatory activities using animal models. The results demonstrated significant therapeutic potential at various concentrations .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-12-7-8(5-6-11(12)15(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSOUQLGXHXQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957789
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36467-52-4
Record name NSC59373
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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